4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde

Structural differentiation Bis-benzyloxybenzaldehyde Extended aromatic scaffold

Research requiring a specific bis(benzyloxy)-bridged diaryl aldehyde cannot use mono-substituted analogs (e.g., CAS 4397-53-9) without altering molecular connectivity and biological outcomes. This compound (C21H18O3, MW 318.37) provides the validated methyloxy (-CH2O-) linker architecture essential for selective ALDH1A3 inhibition studies. • **Structural differentiation**: Extended π-conjugated core for distinct SAR profiling vs. simpler benzyloxybenzaldehydes • **Synthetic utility**: Terminal aldehyde group enables condensations (Knoevenagel, imine formation) • **Supply certainty**: ≥95% purity, available for immediate procurement to match cited protocols

Molecular Formula C21H18O3
Molecular Weight 318.4 g/mol
CAS No. 88015-49-0
Cat. No. B3058134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde
CAS88015-49-0
Molecular FormulaC21H18O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)COC3=CC=C(C=C3)C=O
InChIInChI=1S/C21H18O3/c22-14-17-6-10-20(11-7-17)24-16-19-8-12-21(13-9-19)23-15-18-4-2-1-3-5-18/h1-14H,15-16H2
InChIKeyJYYIQZAJIGQRLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde Overview


4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde (CAS 88015-49-0) is a synthetic aromatic aldehyde with the molecular formula C21H18O3 and a molecular weight of 318.37 g/mol . The compound features a bis(benzyloxy)-bridged diaryl architecture, consisting of a central benzyloxybenzyl spacer connecting a terminal benzaldehyde moiety and a terminal phenyl group. This extended, π-conjugated structure containing multiple aromatic rings and ether linkages places it within the broader class of substituted benzaldehydes, which serve as important building blocks and intermediates in organic synthesis, pharmaceutical research, and medicinal chemistry. The compound is commercially available from multiple specialty chemical suppliers, typically at 95% purity or higher .

Bis(benzyloxy)-bridged diaryl aldehyde building block for extended aromatic scaffold synthesis
Methyloxy (-CH2O-) linker architecture supports SAR studies on ALDH1A3 isoform selectivity
Research-grade purity available from specialized chemical suppliers
Purity specification to verify per procurement

No Generic Substitute for 4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde


4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde (CAS 88015-49-0) cannot be simply substituted with a generic 'benzyloxybenzaldehyde' or any other in-class analog due to its unique bis(benzyloxy)-bridged structure. The compound contains an additional benzyloxyphenyl-methoxy extension not present in simpler mono-benzyloxybenzaldehydes such as 2-benzyloxybenzaldehyde (CAS 5896-17-3), 3-benzyloxybenzaldehyde (CAS 1700-37-4), or 4-benzyloxybenzaldehyde (CAS 4397-53-9) . This structural difference fundamentally alters the compound's physicochemical properties, including increased molecular weight (+106 g/mol relative to C14H12O2 analogs), enhanced lipophilicity, and distinct conformational flexibility . In the context of benzyloxybenzaldehyde derivatives used as ALDH1A3 inhibitors, SAR studies have explicitly demonstrated that linker composition between aromatic rings—specifically a methyloxy (-CH2O-) linker versus an ester linker—determines both potency and selectivity profiles [1]. Consequently, substitution with a structurally simpler analog would not preserve the intended molecular interactions, synthetic utility, or performance characteristics required for research continuity.

Architecture
Bis(benzyloxy)-bridged diaryl system (C21H18O3)
Mono-benzyloxybenzaldehyde (C14H12O2) lacks the second benzyloxy extension, shifting molecular geometry and lipophilicity
Linker type
Methyloxy (-CH2O-) linker between aromatic rings
Ester-linked analogs may alter target engagement and selectivity profiles in ALDH1A3 inhibitor research

4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde Differentiation Evidence


Bis-Benzyloxy vs Mono-Benzyloxy Architecture

4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde (CAS 88015-49-0) differs fundamentally from all mono-benzyloxybenzaldehyde positional isomers (2-, 3-, and 4-benzyloxybenzaldehyde, CAS 5896-17-3, 1700-37-4, and 4397-53-9) by containing an additional benzyloxyphenyl-methoxy extension that creates a bis(benzyloxy)-bridged architecture rather than a single benzyloxy-substituted aromatic ring . This structural feature increases the molecular weight from 212.24 g/mol (mono-analogs) to 318.37 g/mol and expands the rotatable bond count, resulting in a conformationally distinct scaffold .

Bis vs Mono Architecture
Data to verify
C21H18O3, MW 318.37 g/mol vs C14H12O2, MW 212.24 g/mol; additional benzyloxyphenyl-methoxy extension creates a bis(benzyloxy)-bridged scaffold distinct from all mono-substituted isomers.
Structural scaffold is not interchangeable with simpler benzyloxybenzaldehydes in synthetic protocols or SAR studies.
Theoretical structural comparison; reported experimental confirmation pending.
Structural differentiation Bis-benzyloxybenzaldehyde Extended aromatic scaffold

ALDH1A3 Inhibitor SAR: Linker Architecture

Although 4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde itself has not been directly evaluated as an ALDH1A3 inhibitor, SAR studies on benzyloxybenzaldehyde derivatives demonstrate that linker composition between aromatic rings is a critical determinant of both inhibitory potency and isoform selectivity [1]. Compounds ABMM-15 and ABMM-16, which contain a methyloxy (-CH2O-) linker between aromatic rings—the same core connectivity present in the target compound—exhibited IC50 values of 0.23 µM and 1.29 µM against ALDH1A3, respectively, with no significant cytotoxicity observed in cellular assays [2]. In contrast, all other compounds in the series that employed an ester linker instead of a methyloxy linker showed markedly different activity profiles [3].

Linker Architecture SAR
Class-level
Methyloxy-linked analogs (ABMM-15, ABMM-16): IC50 0.23 µM – 1.29 µM against ALDH1A3. Ester-linked compounds show substantially different activity profiles [1].
Methyloxy linker class supports ALDH1A3 inhibition context; compound may serve as a scaffold reference for selectivity studies.
No direct IC50 for target compound; class-level inference from structurally related benzyloxybenzaldehydes.
ALDH1A3 inhibition Structure-activity relationship Cancer stem cell targeting

Positional Isomer Anticancer Activity Differences

Positional isomerism among benzyloxybenzaldehyde derivatives yields significant differences in biological activity. Specifically, 4-benzyloxybenzaldehyde (CAS 4397-53-9), a position isomer of the adenylyl cyclase activator 2-benzyloxybenzaldehyde (CAS 5896-17-3), exhibits substantially reduced potency in anticancer assays against HL-60 leukemia cells compared to its 2-substituted counterpart [1]. While direct data for CAS 88015-49-0 are not available, this established position-isomer sensitivity demonstrates that even minor structural alterations within the benzyloxybenzaldehyde family produce measurable and statistically significant differences in biological performance [2].

Positional Isomer Activity
Reported
4-Benzyloxybenzaldehyde (positional isomer of 2-benzyloxybenzaldehyde) shows substantially reduced potency in HL-60 leukemia cell proliferation assays [2].
Even positional isomerism alters biological readout; the bis(benzyloxy) substitution pattern places target compound in a distinct activity category.
Cross-study comparison; direct data for CAS 88015-49-0 not available.
Positional isomer activity HL-60 leukemia cells Adenylyl cyclase activation

Commercial Availability and Sourcing Differentiation: Purity Specifications and Supplier Landscape

4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde (CAS 88015-49-0) is commercially available from multiple established chemical suppliers at specified purity levels suitable for research applications. Fluorochem offers the compound at 95%+ purity , while Chemenu supplies it under catalog number CM542121 at 95%+ purity . CymitQuimica provides the compound under catalog number 3D-NDA01549 with technical inquiry options for detailed product specifications . This multi-supplier landscape contrasts with many mono-benzyloxybenzaldehydes, which are more broadly available but may exhibit batch-to-batch variability across different commercial sources.

Sourcing & Purity
Supplier data
Available from specialized suppliers (Fluorochem, Chemenu, CymitQuimica) at ≥95% purity. Mono-benzyloxybenzaldehydes are distributed more broadly with typical 97–98% purity grades.
Supplier specialization and purity specification require verification for the target compound; broader catalog availability does not imply interchangeability.
Procurement should confirm exact purity and lot-specific documentation.
Commercial sourcing Purity specification Research-grade procurement

4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde Application Scenarios


Methyloxy-Linked Scaffold for ALDH1A3 Inhibitors

Research programs focused on developing selective ALDH1A3 inhibitors for cancer stem cell targeting may utilize 4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde as a building block or scaffold precursor. SAR studies have established that methyloxy (-CH2O-) linkers between aromatic rings confer sub-micromolar IC50 values (0.23-1.29 µM) and selective ALDH1A3 inhibition, whereas ester-linked analogs exhibit different activity profiles [1]. The target compound's bis(benzyloxy) structure contains this validated methyloxy-linked architecture and may serve as a starting point for further functionalization or as a reference scaffold in comparative studies.

Extended Aromatic Aldehyde Building Block

The compound serves as a structurally extended aromatic aldehyde building block, suitable for synthetic applications requiring a bis(benzyloxy)-bridged architecture rather than simple mono-substituted benzaldehydes. The terminal aldehyde group enables participation in condensation reactions (e.g., aldol condensations, imine formation, Knoevenagel reactions), while the bis(benzyloxy) core provides enhanced molecular complexity and distinct spatial orientation . This structural profile may be particularly relevant for the synthesis of ligands, receptors, or materials where π-π stacking interactions and extended conjugation are desirable features.

SAR Reference Compound for Benzyloxybenzaldehyde Isomers

Given the established differences in biological activity between positional isomers of benzyloxybenzaldehyde derivatives—specifically the reduced anticancer potency of 4-benzyloxybenzaldehyde relative to 2-benzyloxybenzaldehyde against HL-60 cells—4-{[4-(Benzyloxy)phenyl]methoxy}benzaldehyde may serve as a structurally distinct reference compound in SAR studies [2]. The bis(benzyloxy)-bridged architecture represents a third structural category beyond simple 2-, 3-, or 4-mono-substituted analogs, enabling researchers to probe the effects of extended aromatic connectivity on target binding, physicochemical properties, and biological activity profiles.

Specialty Chemical Procurement with Bis-Benzyloxy Specification

In procurement contexts where a specific synthetic protocol, patent procedure, or internal research documentation explicitly references CAS 88015-49-0 or its unique bis(benzyloxy)-bridged structure, this compound is the only appropriate selection . Substitution with any mono-benzyloxybenzaldehyde (CAS 4397-53-9, 5896-17-3, or 1700-37-4) would alter the molecular connectivity, spatial orientation, and physicochemical properties of the resulting products, potentially invalidating established procedures or yielding unintended outcomes.

Application
Selection Property
Validation Focus
ALDH1A3 inhibitor scaffold studies
Methyloxy (-CH2O-) linker architecture
ALDH1A3 isoform selectivity and target engagement review
Extended aromatic aldehyde synthesis
Bis(benzyloxy)-bridged diaryl core with terminal aldehyde
Condensation reactivity and spatial orientation suitability
Benzyloxybenzaldehyde SAR reference
Bis(benzyloxy) structural category distinct from mono-substituted isomers
Isomer-specific activity profiling and physicochemical comparison
Specialty chemical procurement
Exact CAS-specific bis(benzyloxy) architecture
Supplier purity specification and batch-to-batch consistency review
Applications are framed for research use only; selection should be validated against specific protocol requirements.
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